molecular formula C21H17F3N4O3 B2619551 N-cyclopropyl-2-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroquinoxaline-6-carboxamide CAS No. 1251599-62-8

N-cyclopropyl-2-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroquinoxaline-6-carboxamide

Cat. No.: B2619551
CAS No.: 1251599-62-8
M. Wt: 430.387
InChI Key: HSIXTMKGRFDMHO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroquinoxaline-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core, a cyclopropyl group, and a trifluoromethyl phenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroquinoxaline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group can be attached through a nucleophilic substitution reaction using a trifluoromethyl phenyl halide.

    Carbamoylation: The final step involves the carbamoylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroquinoxaline-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced quinoxaline products.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl phenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, reduced quinoxaline compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-2-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroquinoxaline-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-oxo-1-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydroquinoxaline-6-carboxamide
  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N

Uniqueness

N-cyclopropyl-2-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroquinoxaline-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N-cyclopropyl-2-oxo-1-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O3/c22-21(23,24)14-3-1-2-4-15(14)27-18(29)11-28-17-8-5-12(20(31)26-13-6-7-13)9-16(17)25-10-19(28)30/h1-5,8-10,13H,6-7,11H2,(H,26,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIXTMKGRFDMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)N(C(=O)C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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